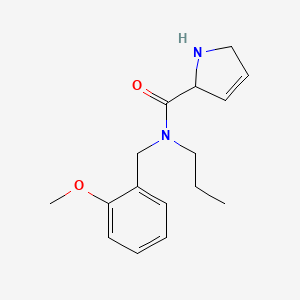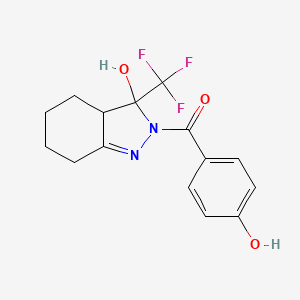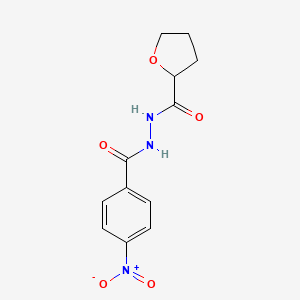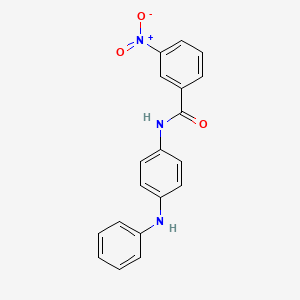
N-(2-methoxybenzyl)-N-propyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride
Descripción general
Descripción
N-(2-methoxybenzyl)-N-propyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride, also known as MPDC, is a chemical compound that has gained significant attention in the field of scientific research. MPDC is a pyrrole derivative that has been synthesized through various methods and has shown potential in various applications.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-N-propyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride has shown potential in various scientific research applications, including the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. This compound has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-N-propyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is not fully understood, but it has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic and dopaminergic systems. This compound has also been shown to inhibit the aggregation of amyloid beta and prevent the formation of toxic oligomers.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anticonvulsant effects, and the inhibition of amyloid beta aggregation. This compound has also been shown to have antioxidant effects and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxybenzyl)-N-propyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride in lab experiments is its potential as a treatment for neurodegenerative diseases, which are a significant health concern worldwide. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are various future directions for N-(2-methoxybenzyl)-N-propyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride research, including further studies on its mechanism of action and its potential as a treatment for neurodegenerative diseases. This compound could also be used as a starting point for the development of new drugs that target the cholinergic and dopaminergic systems. Additionally, further studies could be conducted on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications, including the treatment of neurodegenerative diseases. This compound has been synthesized through various methods and has been shown to have neuroprotective, anticonvulsant, and antioxidant effects. While there are limitations to using this compound in lab experiments, there are also various future directions for research on this compound. Overall, this compound is a compound that warrants further investigation in the field of scientific research.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-propyl-2,5-dihydro-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-11-18(16(19)14-8-6-10-17-14)12-13-7-4-5-9-15(13)20-2/h4-9,14,17H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQSNLDHJBOWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1OC)C(=O)C2C=CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{2-[4-(4-morpholinyl)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B3888332.png)
![2-(2-bromo-4-chlorophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3888341.png)

![3-(ethylthio)-6-[2-(4-methoxyphenyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3888355.png)
![3-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzaldehyde thiosemicarbazone](/img/structure/B3888358.png)

![2-chloro-5-[4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3888386.png)
![N-isobutyl-2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B3888389.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3888391.png)
![N'-[(4-chlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3888392.png)
![N'-[(2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3888393.png)

